molecular formula C12H18ClNO B1457982 1-(2,3-Dihydrobenzofuran-5-yl)butan-1-amine hydrochloride CAS No. 1864056-78-9

1-(2,3-Dihydrobenzofuran-5-yl)butan-1-amine hydrochloride

Cat. No. B1457982
CAS RN: 1864056-78-9
M. Wt: 227.73 g/mol
InChI Key: QGAYQJZFFSPGSJ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzofuran-5-yl)butan-1-amine hydrochloride, also known as DBM-H, is a synthetic compound that belongs to the benzofuran family. It is a stimulant of the cathinone class that has been sold online as a designer drug . The molecular formula of this compound is C12H18ClNO and it has a molecular weight of 227.73 g/mol .

Scientific Research Applications

Synthesis and Characterization

One research direction focuses on the synthesis and characterization of derivatives and analogs of 1-(2,3-Dihydrobenzofuran-5-yl)butan-1-amine hydrochloride. Studies have developed methods for synthesizing related compounds, which serve as building blocks for further chemical investigations and potential applications in drug discovery and development. For instance, a study on the synthesis of methyl 7-aryl(hetaryl, cyclohexenyl)-10-(1,3-benzodioxol-5-yl)-8-oxo-7,8,9,10,11,12-hexahydro-benzo[b][1,7]phenanthroline-9-carboxylates highlights the regioselective and stereoselective condensation processes, yielding mixtures of cis- and trans-isomeric products (N. Kozlov & A. B. Tereshko, 2013).

Analytical and Spectroscopic Studies

Another avenue of research involves analytical and spectroscopic studies to identify and characterize new derivatives of this compound. For example, the identification of substituted phenethylamine derivatives, including 5-(2-methylaminopropyl)-2,3-dihydrobenzofuran, underscores the utility of advanced analytical techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance spectroscopy (NMR) in elucidating the structures of novel compounds (Cui-mei Liu et al., 2017).

Biological and Pharmacological Potential

Research into the biological and pharmacological potential of this compound and its derivatives has shown promise. Studies have examined the cytotoxicity of related compounds against cancer cells, exploring their potential as antineoplastic agents. For instance, the synthesis and evaluation of novel compounds for their cancer cell growth inhibitory properties highlight the significance of structural modifications on biological activity. Compounds have been tested against a variety of cancer cell lines, demonstrating varying levels of efficacy and indicating potential pathways for the development of new anticancer therapies (G. Pettit et al., 2003).

Future Directions

Benzofuran compounds, including 1-(2,3-Dihydrobenzofuran-5-yl)butan-1-amine hydrochloride, have potential applications in many aspects of drug discovery due to their wide array of biological activities . Future research could focus on exploring these biological activities further and developing benzofuran derivatives as potential therapeutic agents.

properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-2-3-11(13)9-4-5-12-10(8-9)6-7-14-12;/h4-5,8,11H,2-3,6-7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAYQJZFFSPGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC2=C(C=C1)OCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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